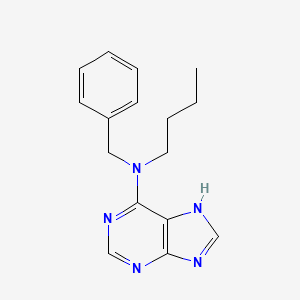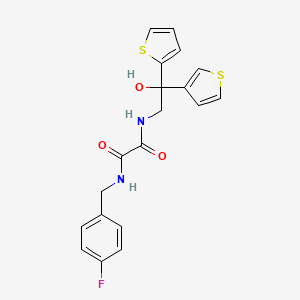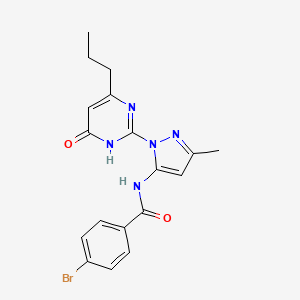
2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a derivative of the pyrimidine class, which is known for its wide range of pharmacological activities. Pyrimidine derivatives have been synthesized and investigated for various biological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects . Additionally, certain pyrimidine compounds have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are important in the treatment of inflammation and pain .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. In one study, a series of 22 new 4-piperazinopyrimidines were synthesized, with a methylthio substituent at the 5 position of the pyrimidine ring, by separating the isomers formed during this reaction . This method of synthesis allows for the creation of a variety of compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be extensively studied using spectroscopic techniques such as FT-IR and FT-Raman. These methods, along with computational tools like density functional theory (DFT), can provide insights into the equilibrium geometry, vibrational wave numbers, and stability of the molecule . The molecular structure is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, which are essential for their biological activity. For instance, the presence of functional groups like methylsulfonyl and trifluoromethyl can influence the reactivity of the compound and its binding to enzymes or receptors. The chemical reactivity can be further understood through molecular docking studies, which simulate the interaction of the compound with specific proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methylsulfonyl and trifluoromethyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compound. Supramolecular frameworks, as seen in related compounds, can be formed via hydrogen bonding and π···π interactions, which can also impact the compound's properties .
Scientific Research Applications
Herbicidal Applications
The research on new fluoro intermediates for herbicidal sulfonylureas highlights the preparation of new pyrimidine intermediates, including those related to 2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine. These intermediates have shown potential in the development of selective post-emergence herbicides for cotton and wheat due to their ability to be metabolized into sulfone derivatives, improving selectivity and efficacy in agricultural applications (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Anticancer Activity
A series of derivatives of this compound were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Compounds showed varying levels of activity, with some demonstrating significant potential as anticancer agents. This research indicates the compound's applicability in developing new treatments for cancer, warranting further investigation into its mechanisms and efficacy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antibacterial Agents
Research into pyrido(2,3-d)pyrimidine derivatives, including structures akin to this compound, revealed their preparation and significant antibacterial activity against gram-negative bacteria. These compounds' efficacy, especially against Pseudomonas aeruginosa, underscores their potential as novel antibacterial agents, contributing to the development of new treatments for bacterial infections (Matsumoto & Minami, 1975).
Antioxidant Properties for Age-Related Diseases
Analogs of this compound with free radical scavenger and chelating groups were synthesized and showed protective effects against cell viability and glutathione levels reduction induced by hydrogen peroxide in human cell lines. These compounds are candidates for treating age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia, highlighting their multifunctional antioxidant properties (Jin, Randazzo, Zhang, & Kador, 2010).
Novel Antimicrobial Agents
The synthesis of novel derivatives as antimicrobial agents shows the compound's utility in developing treatments against Gram-positive and Gram-negative bacteria. This exploration into the antimicrobial properties provides a foundation for further pharmaceutical applications, emphasizing its potential in addressing antibiotic resistance (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
properties
IUPAC Name |
2-methyl-4-(4-methylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2S/c1-8-15-9(11(12,13)14)7-10(16-8)17-3-5-18(6-4-17)21(2,19)20/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUHOOAFSNKMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)
![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)
![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)



![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)
![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)
![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)
